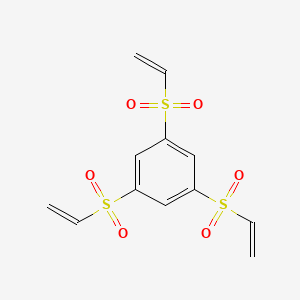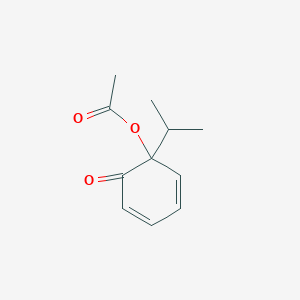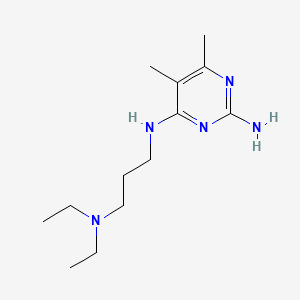
Tetrakis(tert-butylsulfanyl)butatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(tert-butylsulfanyl)butatriene is a unique organosulfur compound characterized by the presence of four tert-butylsulfanyl groups attached to a butatriene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-butylsulfanyl)butatriene typically involves the reaction of polyhalogenated butadienes with thiolates. For instance, the reaction of pentachlorobutadiene with thiolates in ethanol at room temperature leads to the formation of thiosubstituted butadienes, which can be further treated with potassium tert-butoxide to yield this compound .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Tetrakis(tert-butylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
科学的研究の応用
Tetrakis(tert-butylsulfanyl)butatriene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and as a building block for creating complex molecular structures.
Organic Synthesis: The compound serves as a precursor for various thiosubstituted compounds, which are valuable in organic synthesis.
Biological Applications: Thiosubstituted compounds, including this compound, have shown potential biological activity, such as enzyme inhibition.
作用機序
The mechanism of action of Tetrakis(tert-butylsulfanyl)butatriene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in redox reactions, forming reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
類似化合物との比較
Tetrakis(propargylisocyanide) Copper (I) Complex: This compound shares a similar tetrakis structure but with different functional groups.
Tetra-tert-butyl-29H, 31H-Phthalocyanine: Another compound with tert-butyl groups, used in optical materials.
特性
CAS番号 |
62897-21-6 |
|---|---|
分子式 |
C20H36S4 |
分子量 |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3 |
InChIキー |
KKYNPEJISVEFII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)



![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)




